4-ethynyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Ethynyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H5NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an ethynyl group (-C≡CH) at the 4-position and an aldehyde group (-CHO) at the 2-position of the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated pyrrole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: 4-ethynyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-ethynyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
4-Ethynyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethynyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of an ethynyl group.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with ethyl and methyl groups instead of an ethynyl group.
Uniqueness
4-Ethynyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C7H5NO |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
4-ethynyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-7(5-9)8-4-6/h1,3-5,8H |
InChI Key |
ARSIWWRPXHUBJE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CNC(=C1)C=O |
Origin of Product |
United States |
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